
4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride is an organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a but-2-en-1-yloxy group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzenesulfonyl chloride.
Alkylation: The 3-chlorobenzenesulfonyl chloride undergoes an alkylation reaction with but-2-en-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The but-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Epoxides and Diols: Formed from the oxidation of the but-2-en-1-yloxy group.
Aplicaciones Científicas De Investigación
4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride: Similar structure but with a fluorine atom instead of chlorine.
4-(But-2-en-1-yloxy)-3-bromobenzenesulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.
4-(But-2-en-1-yloxy)-3-iodobenzenesulfonyl chloride: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of 4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride lies in its specific reactivity profile and the influence of the chlorine atom on its chemical behavior. The presence of the chlorine atom can affect the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H10Cl2O3S |
|---|---|
Peso molecular |
281.15 g/mol |
Nombre IUPAC |
4-[(E)-but-2-enoxy]-3-chlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H10Cl2O3S/c1-2-3-6-15-10-5-4-8(7-9(10)11)16(12,13)14/h2-5,7H,6H2,1H3/b3-2+ |
Clave InChI |
XYIRMNSBSXSUMU-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
SMILES canónico |
CC=CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


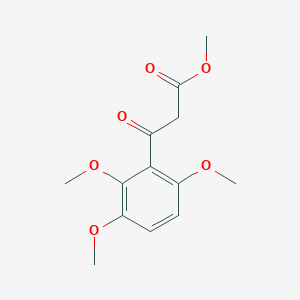
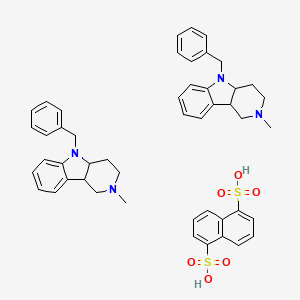
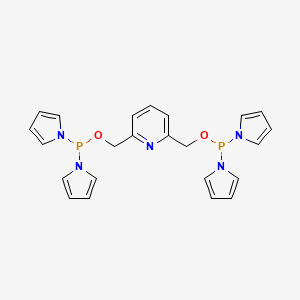
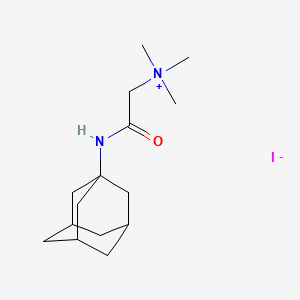
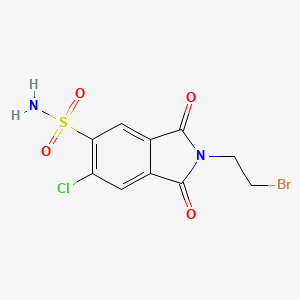
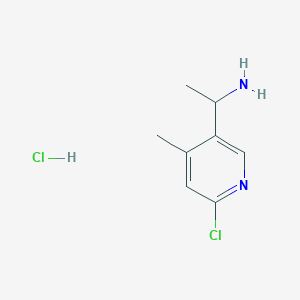
![4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15197901.png)
![(1R,1'R,3R,3'R,5AR,5a'R,9aR,9a'R)-2,2'-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)](/img/structure/B15197904.png)
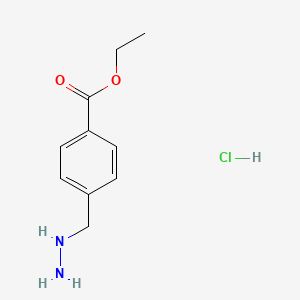
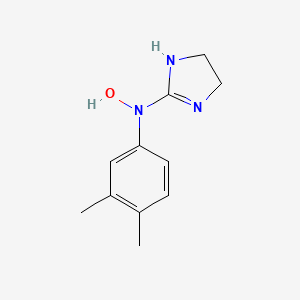

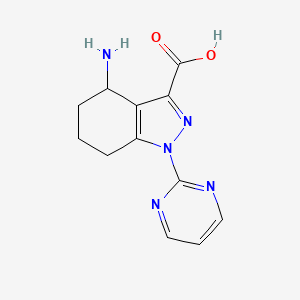
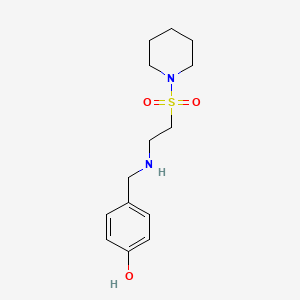
![N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;hydrochloride](/img/structure/B15197935.png)
